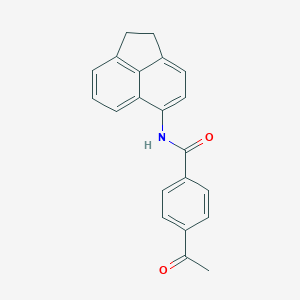
4-ACETYL-N-(12-DIHYDROACENAPHTHYLEN-5-YL)BENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetyl-N-(12-dihydroacenaphthylen-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with an acetyl group and a dihydroacenaphthylene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(12-dihydroacenaphthylen-5-yl)benzamide typically involves multiple steps. One common method starts with the acenaphthene derivative, which is reacted with bromoacetyl bromide in the presence of aluminum chloride to yield 5-bromoacetylacenaphthene . This intermediate is then subjected to further reactions to introduce the benzamide and acetyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
4-Acetyl-N-(12-dihydroacenaphthylen-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
4-Acetyl-N-(12-dihydroacenaphthylen-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-acetyl-N-(12-dihydroacenaphthylen-5-yl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- N-(3,5-Dichlorophenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
4-Acetyl-N-(12-dihydroacenaphthylen-5-yl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an acetyl group and a dihydroacenaphthylene moiety sets it apart from other similar compounds, potentially leading to unique applications and effects.
属性
分子式 |
C21H17NO2 |
|---|---|
分子量 |
315.4g/mol |
IUPAC 名称 |
4-acetyl-N-(1,2-dihydroacenaphthylen-5-yl)benzamide |
InChI |
InChI=1S/C21H17NO2/c1-13(23)14-5-9-17(10-6-14)21(24)22-19-12-11-16-8-7-15-3-2-4-18(19)20(15)16/h2-6,9-12H,7-8H2,1H3,(H,22,24) |
InChI 键 |
XPEPATLTXAWZGQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B496483.png)
![N-(5-chloro-2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B496484.png)
![N-[(5-phenylfuran-2-yl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B496485.png)
![N-(4-fluorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B496487.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B496489.png)
![{[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYL}({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE](/img/structure/B496490.png)
![N-[4-(benzyloxy)benzyl]-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B496491.png)
![N-[4-(benzyloxy)benzyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B496492.png)
SULFANYL]PROPYL})AMINE](/img/structure/B496498.png)
![N-{3-[(2-chlorobenzyl)oxy]benzyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B496500.png)
![N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B496501.png)
![4-([1,3]oxazolo[4,5-b]pyridin-2-yl)-N-[2-(trifluoromethyl)benzyl]aniline](/img/structure/B496502.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B496505.png)
![{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}({[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL})AMINE](/img/structure/B496506.png)
